molecular formula C23H17ClO3 B3043053 4-Benzyl-3-(4 inverted exclamation mark -chlorophenyl)-7-methoxycoumarin CAS No. 720673-66-5

4-Benzyl-3-(4 inverted exclamation mark -chlorophenyl)-7-methoxycoumarin

Cat. No.: B3043053
CAS No.: 720673-66-5
M. Wt: 376.8 g/mol
InChI Key: MSKFMSQRCOUSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-3-(4-chlorophenyl)-7-methoxycoumarin is a synthetic coumarin derivative. Coumarins are a class of organic compounds known for their diverse biological activities and are commonly found in plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-3-(4-chlorophenyl)-7-methoxycoumarin typically involves the condensation of appropriate benzaldehyde derivatives with 4-chlorophenyl acetic acid in the presence of a base, followed by cyclization to form the coumarin ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-3-(4-chlorophenyl)-7-methoxycoumarin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .

Scientific Research Applications

4-Benzyl-3-(4-chlorophenyl)-7-methoxycoumarin has several scientific research applications:

    Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.

Mechanism of Action

The mechanism of action of 4-Benzyl-3-(4-chlorophenyl)-7-methoxycoumarin involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation. The compound binds to the active site of these enzymes, preventing their normal function and thereby suppressing the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-3-(4-chlorophenyl)-7-methoxycoumarin is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy group at the 7-position influences its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-benzyl-3-(4-chlorophenyl)-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClO3/c1-26-18-11-12-19-20(13-15-5-3-2-4-6-15)22(23(25)27-21(19)14-18)16-7-9-17(24)10-8-16/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKFMSQRCOUSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Benzyl-3-(4 inverted exclamation mark -chlorophenyl)-7-methoxycoumarin
Reactant of Route 2
Reactant of Route 2
4-Benzyl-3-(4 inverted exclamation mark -chlorophenyl)-7-methoxycoumarin
Reactant of Route 3
Reactant of Route 3
4-Benzyl-3-(4 inverted exclamation mark -chlorophenyl)-7-methoxycoumarin
Reactant of Route 4
Reactant of Route 4
4-Benzyl-3-(4 inverted exclamation mark -chlorophenyl)-7-methoxycoumarin
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Benzyl-3-(4 inverted exclamation mark -chlorophenyl)-7-methoxycoumarin
Reactant of Route 6
Reactant of Route 6
4-Benzyl-3-(4 inverted exclamation mark -chlorophenyl)-7-methoxycoumarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.